molecular formula C8H12N4 B1281816 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine CAS No. 66521-82-2

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine

Cat. No.: B1281816
CAS No.: 66521-82-2
M. Wt: 164.21 g/mol
InChI Key: PIPQOCFCFJJFNQ-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with a methyl group at the 6th position and an amine group at the 2nd position. It has a molecular formula of C8H12N4 and a molecular weight of 164.21 g/mol .

Biochemical Analysis

Biochemical Properties

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 . Additionally, it decreases pulmonary hypertension . The compound interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation and vascular function.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It inhibits the growth of cancer cells, supports adenosine inhibition of thrombocytopenia, and strengthens PGI2 anti-aggregation activity . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cAMP-phosphodiesterase, leading to the inhibition of this enzyme . This inhibition results in increased levels of cAMP, which in turn affects various cellular processes such as platelet aggregation and vascular function. The compound also enhances the biosynthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound has been associated with sustained inhibition of cAMP-phosphodiesterase and enhanced PGI2 biosynthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances PGI2 biosynthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential damage to vascular and blood cells . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation and vascular function . The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the activity of key enzymes and proteins involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. Studies have shown that the compound is efficiently transported to target tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of pyridine and pyrimidine derivatives. For example, the reaction of 2-aminopyridine with 1,3-dicarbonyl compounds under acidic conditions can lead to the formation of the desired pyrido[4,3-d]pyrimidine structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Lacks the methyl group at the 6th position.

    2-Aminopyridine: A simpler structure without the fused pyrimidine ring.

    Pyrido[2,3-d]pyrimidin-5-one: Contains a carbonyl group instead of an amine.

Uniqueness

6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the amine group at the 2nd position makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQOCFCFJJFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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